

An In-depth Technical Guide to 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Cat. No.: B1357042

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)-3-pyridinecarbaldehyde, also known as 5-(p-tolyl)nicotinaldehyde, is a biaryl pyridine derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the aldehyde functional group and the diverse pharmacological activities associated with the substituted pyridine core. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, with a focus on experimental data and methodologies.

Chemical Properties

While extensive experimental data for **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** is not widely published in peer-reviewed literature, key physicochemical properties have been compiled from various chemical supplier databases and computational predictions.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ NO	[1]
Molecular Weight	197.23 g/mol	[1]
CAS Number	229008-16-6	[1]
Appearance	Solid (at 20°C)	Inferred from supplier data
Boiling Point	364.6 °C (Predicted)	
Melting Point	Not Reported	
Solubility	Not Reported	

Synthesis

The most common and efficient method for the synthesis of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for the synthesis of similar 5-aryl-nicotinaldehydes^{[2][3]}.

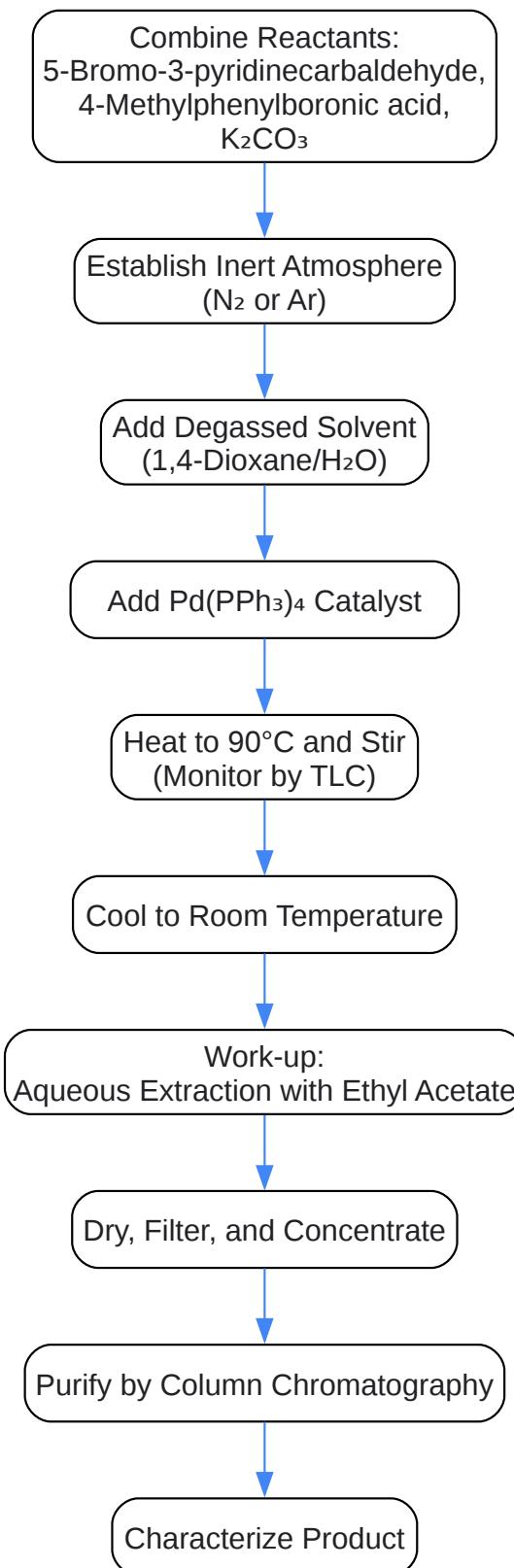
Reaction Scheme:

- Hexane
- Nitrogen or Argon gas

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-3-pyridinecarbaldehyde (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
- Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
- Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.
- Reaction: Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **5-(4-Methylphenyl)-3-pyridinecarbaldehyde**.

Workflow Diagram:

[Click to download full resolution via product page](#)

General workflow for the synthesis and purification.

Spectral Data (Predicted and Analogous Compounds)

No experimentally determined spectra for **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** are readily available in the public domain. However, characteristic spectral features can be predicted based on its structure and comparison with analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and p-tolyl rings, as well as the aldehydic proton.

- Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.
- Pyridine Ring Protons: Three distinct signals are anticipated in the aromatic region (δ 7.0-9.0 ppm). The substitution pattern will lead to characteristic splitting patterns (doublets and triplets).
- p-Tolyl Ring Protons: Two doublets are expected in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
- Methyl Protons (CH₃): A singlet corresponding to the three methyl protons will appear in the upfield region, typically around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 190-200 ppm.
- Aromatic Carbons: Multiple signals in the region of δ 120-160 ppm corresponding to the carbons of the pyridine and p-tolyl rings.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

- C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715 cm^{-1} .
- C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 and 2820 cm^{-1} .
- Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm^{-1} region.
- Aromatic C-H Stretch: Absorptions above 3000 cm^{-1} .

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (197.23 g/mol). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the bond between the two aromatic rings.

Biological Activity and Potential Applications

While there is no specific biological data available for **5-(4-Methylphenyl)-3-pyridinecarbaldehyde**, related nicotinaldehyde and biaryl pyridine derivatives have been investigated for a range of pharmacological activities.

- Anticancer Activity: Some pyrazole derivatives containing a 5-(p-tolyl) moiety have shown potent antiproliferative activity against human cancer cell lines[4][5].
- Antimicrobial and Antifungal Activity: Nicotinaldehyde-based azlactones and 1,4-dihydropyridinedicarboxylates have been synthesized and evaluated for their antimicrobial and antifungal properties[6].
- Enzyme Inhibition: Certain pyridinecarboxaldehyde derivatives have been investigated as inhibitors of enzymes such as thromboxane A2 synthase and 5-lipoxygenase[7].

The presence of the aldehyde group in **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** makes it a valuable intermediate for the synthesis of more complex molecules, including Schiff bases, chalcones, and other heterocyclic systems, which are known to possess a wide spectrum of biological activities[8].

Conclusion

5-(4-Methylphenyl)-3-pyridinecarbaldehyde is a synthetically accessible biaryl pyridine derivative with potential for further investigation in drug discovery and materials science. While detailed experimental characterization is currently limited, its synthesis can be reliably achieved through Suzuki-Miyaura coupling. The structural motifs present in this compound suggest that it and its derivatives are promising candidates for biological evaluation across various therapeutic areas. Further research is warranted to fully elucidate the chemical and pharmacological properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-pyridine carboxaldehyde, 500-22-1 [thegoodsentscompany.com]
- 8. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(4-Methylphenyl)-3-pyridinecarbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1357042#5-4-methylphenyl-3-pyridinecarbaldehyde-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com